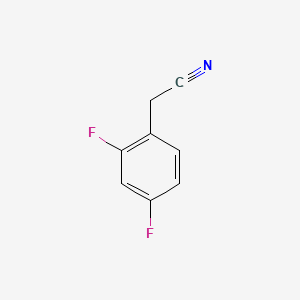

2,4-Difluorophenylacetonitrile

Description

Properties

IUPAC Name |

2-(2,4-difluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAOESUOSOGZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215856 | |

| Record name | (2,4-Difluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656-35-9 | |

| Record name | 2,4-Difluorophenylacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=656-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluorophenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000656359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4-Difluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-difluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIFLUOROPHENYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU758G7CQV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Difluorophenylacetonitrile (CAS 656-35-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorophenylacetonitrile, also known by synonyms such as 2,4-Difluorobenzyl cyanide, is an organofluorine compound that has garnered significant interest within the scientific community.[1][2] Its chemical structure, featuring a phenyl ring substituted with two fluorine atoms and an acetonitrile group, makes it a versatile building block in organic synthesis.[1] The presence of fluorine atoms can enhance lipophilicity and influence the compound's reactivity and biological activity, making it a valuable precursor in the development of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[1] The nitrile group imparts moderate polarity, allowing for participation in dipole interactions.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 656-35-9 | [3] |

| Molecular Formula | C8H5F2N | [2][3] |

| Molecular Weight | 153.13 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.249 g/mL at 25 °C | [3][5] |

| Boiling Point | 98 °C at 10 mmHg | [2][6] |

| Refractive Index | n20/D 1.48 | [3][5] |

| Flash Point | 93 °C (199.4 °F) - closed cup | [3] |

| InChI Key | AGAOESUOSOGZOD-UHFFFAOYSA-N | [3] |

Synthesis and Purification

A common method for the synthesis of related fluorinated phenylacetonitriles involves the reaction of a corresponding benzyl halide with a cyanide salt. For instance, 2,4,5-trifluorobenzyl chloride can be reacted with a cyaniding agent like sodium cyanide in an ionic liquid to produce 2,4,5-trifluoro-phenylacetonitrile.[7] This method offers advantages such as the use of readily available and inexpensive materials, mild reaction conditions, and the potential for high purity products, which is crucial for pharmaceutical intermediates.[7]

A general synthetic workflow for such a nucleophilic substitution reaction is outlined below:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Conceptual Synthesis via Cyanation

This protocol is a conceptual representation based on similar syntheses and should be adapted and optimized based on laboratory safety and experimental goals.

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with a suitable solvent (e.g., an ionic liquid or a polar aprotic solvent like acetonitrile).

-

Reagent Addition: Sodium cyanide (or another cyanide source) is added to the solvent. The mixture is stirred to ensure a uniform suspension.

-

Substrate Addition: 2,4-Difluorobenzyl bromide (or chloride) is added dropwise to the stirred suspension at a controlled temperature. The choice of halide can influence reactivity.

-

Reaction: The reaction mixture is heated to a temperature appropriate for the chosen solvent and reactants and stirred for a period determined by reaction monitoring (e.g., by TLC or GC-MS) until the starting material is consumed.

-

Work-up: After cooling to room temperature, the reaction mixture is carefully quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Key Chemical Reactions and Applications

The chemical reactivity of this compound is centered around its nitrile group and the activated aromatic ring. The nitrile can undergo hydrolysis to form the corresponding carboxylic acid or reduction to yield 2,4-difluorophenethylamine. The difluorophenyl moiety is a key pharmacophore in modern drug discovery.

The 2,4-difluorobenzyl group, which can be derived from this compound, is a critical component in various active pharmaceutical ingredients (APIs).[8] For example, this structural motif is found in antiretroviral drugs, where it enhances the binding affinity to target enzymes and improves pharmacokinetic properties.[8] The fluorine atoms contribute to increased metabolic stability and can facilitate passage through the blood-brain barrier.[8]

Beyond pharmaceuticals, derivatives of this compound are explored in the development of agrochemicals, such as herbicides and insecticides, and in the synthesis of specialty chemicals like dyes and polymers.[1][9]

Spectral Data

The structure of this compound can be confirmed by various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the aromatic protons and the methylene (-CH₂-) protons adjacent to the nitrile group.

-

¹³C NMR spectroscopy will provide signals for the carbon atoms in the phenyl ring, the methylene carbon, and the nitrile carbon.

-

¹⁹F NMR spectroscopy is particularly useful for confirming the presence and positions of the fluorine atoms on the aromatic ring.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected in the IR spectrum.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[4]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3][4]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[6][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][10] Avoid breathing vapors or mist.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[6]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[10]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[10]

References

-

PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

-

The Essential Role of 2,4-Difluorobenzylamine in Modern Drug Discovery. (n.d.). Retrieved January 11, 2026, from [Link]

- CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents. (n.d.).

-

ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). 2,4-DIFLUOROBENZYLAMINE. Retrieved January 11, 2026, from [Link]

Sources

- 1. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]

- 2. CAS 656-35-9 | 3737-3-24 | MDL MFCD00009971 | 2-(2,4-Difluorophenyl)acetonitrile | SynQuest Laboratories [synquestlabs.com]

- 3. This compound 97 656-35-9 [sigmaaldrich.com]

- 4. This compound | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 656-35-9 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. aosc.in [aosc.in]

- 10. fishersci.com [fishersci.com]

physical and chemical properties of 2,4-Difluorophenylacetonitrile

An In-depth Technical Guide to 2,4-Difluorophenylacetonitrile: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal and materials chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind its utility, offering field-proven insights into its handling, reactivity, and application.

Strategic Importance in Chemical Synthesis

This compound (CAS No. 656-35-9) is an aromatic organic compound featuring a phenyl ring substituted with two fluorine atoms and an acetonitrile group.[1] The strategic placement of these functional groups imparts a unique combination of reactivity, metabolic stability, and lipophilicity, making it a valuable intermediate in the synthesis of complex molecules.[1][2]

The presence of fluorine is particularly significant in drug discovery. Fluorine substitution can block sites of metabolic oxidation, enhance binding affinity to target proteins, and improve pharmacokinetic properties such as membrane permeability and oral bioavailability.[3][4] Consequently, the 2,4-difluorophenyl motif is prevalent in a range of active pharmaceutical ingredients (APIs) and advanced materials.[5]

Physicochemical & Spectroscopic Profile

The compound is typically a colorless to pale yellow liquid at room temperature.[1] Its core physical properties are summarized below, providing the foundational data required for experimental design and process scale-up.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 656-35-9 | |

| Molecular Formula | C₈H₅F₂N | [6][7] |

| Molecular Weight | 153.13 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.249 g/mL at 25 °C | [8] |

| Boiling Point | 98 °C at 10 mmHg | [6] |

| Flash Point | 93 °C (199.4 °F) - closed cup | |

| Refractive Index (n20/D) | 1.48 | [8] |

| XLogP3 | 1.8 | [6][7] |

Spectroscopic Data Insights

While raw spectra are instrument-dependent, the expected spectroscopic signatures are key for structural verification:

-

¹H NMR: The spectrum will exhibit characteristic signals for the aromatic protons, influenced by fluorine coupling, and a singlet for the benzylic methylene (-CH₂) protons.

-

¹³C NMR: Signals will correspond to the aromatic carbons (with C-F coupling), the methylene carbon, and the nitrile carbon.

-

IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2250 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 153, corresponding to the molecular weight.[7]

Chemical Reactivity and Synthetic Logic

The utility of this compound stems from the reactivity of its two primary functional regions: the nitrile group and the difluorinated aromatic ring. Understanding these sites is crucial for planning synthetic transformations.

Diagram 1: Key Reactive Sites

Caption: Reactivity map of this compound.

-

Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be:

-

Hydrolyzed under acidic or basic conditions to yield 2,4-difluorophenylacetic acid, a common precursor for anti-inflammatory drugs.

-

Reduced using agents like LiAlH₄ or catalytic hydrogenation to produce 2-(2,4-difluorophenyl)ethanamine, introducing a key primary amine.

-

-

Aromatic Ring Reactivity: The two electron-withdrawing fluorine atoms activate the aromatic ring towards Nucleophilic Aromatic Substitution (SNAr) . This is a cornerstone of its utility. The position para to the electron-withdrawing methyleneacetonitrile group is the most likely site for substitution by nucleophiles like amines, alkoxides, or thiolates. This predictable regioselectivity allows for the controlled construction of more complex substituted aromatic systems.

Experimental Protocols: Synthesis and Purification

The following protocols are representative methodologies. Researchers must adapt them based on available equipment, scale, and safety protocols.

Protocol 1: Representative Synthesis via Cyanation

This protocol describes a common method for synthesizing phenylacetonitriles: the cyanation of a benzyl halide.

Causality: The reaction is a nucleophilic substitution where the cyanide ion (CN⁻) displaces a halide from 2,4-difluorobenzyl halide. The choice of a polar aprotic solvent like DMSO or DMF is critical as it solvates the cation (e.g., Na⁺) while leaving the cyanide nucleophile relatively "bare" and highly reactive, thus accelerating the reaction.

Step-by-Step Methodology:

-

Inert Atmosphere: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet. Purge the system with dry nitrogen for 10-15 minutes. An inert atmosphere is crucial to prevent side reactions involving moisture.

-

Reagent Addition: Charge the flask with sodium cyanide (1.1 equivalents) and a polar aprotic solvent (e.g., anhydrous DMSO).

-

Substrate Addition: Slowly add a solution of 2,4-difluorobenzyl bromide (1.0 equivalent) in the same solvent to the cyanide suspension at room temperature. The addition is done slowly to control the initial exotherm.

-

Reaction: Heat the mixture to 40-60 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate). The water quenches the reaction and dissolves the inorganic salts.

-

Extraction: Extract the aqueous layer twice more with the organic solvent. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Diagram 2: General Synthetic Workflow

Sources

- 1. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]

- 2. innospk.com [innospk.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. michlala.edu [michlala.edu]

- 6. echemi.com [echemi.com]

- 7. This compound | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 656-35-9 [chemicalbook.com]

A Comprehensive Technical Guide to 2-(2,4-Difluorophenyl)acetonitrile: Synthesis, Applications, and Analysis

Executive Summary: 2-(2,4-Difluorophenyl)acetonitrile, a key organofluorine compound, serves as a pivotal intermediate in the synthesis of a multitude of high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structural features, imparted by the difluorinated phenyl ring, enhance the metabolic stability, lipophilicity, and binding affinity of target compounds. This guide provides an in-depth exploration of its nomenclature, physicochemical properties, established synthetic methodologies, and critical applications. Furthermore, it details robust analytical procedures for quality control and outlines essential safety and handling protocols, offering a comprehensive resource for researchers, chemists, and professionals in drug development.

Introduction

2-(2,4-Difluorophenyl)acetonitrile, also commonly known as 2,4-Difluorobenzyl cyanide, has emerged as a significant building block in modern organic synthesis. The strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy in medicinal chemistry to modulate a compound's properties.[1][2] The two fluorine atoms on the phenyl ring of this molecule create a unique electronic environment, influencing its reactivity and the properties of its derivatives. This guide aims to provide a detailed, field-proven perspective on this versatile compound.

Nomenclature and Physicochemical Properties

The formal IUPAC name for this compound is 2-(2,4-difluorophenyl)acetonitrile .[3] This name systematically describes a two-carbon nitrile (acetonitrile) substituted at the second carbon with a 2,4-difluorophenyl group. It is classified under the CAS number 656-35-9.[3]

The presence of the polar nitrile group and the electronegative fluorine atoms results in a molecule with moderate polarity and enhanced lipophilicity.[4] These characteristics are crucial for its utility in synthesizing biologically active compounds.

Table 1: Physicochemical Properties of 2-(2,4-Difluorophenyl)acetonitrile

| Property | Value | Source(s) |

| IUPAC Name | 2-(2,4-difluorophenyl)acetonitrile | [3] |

| Synonyms | 2,4-Difluorophenylacetonitrile, 2,4-Difluorobenzyl cyanide | [4][5] |

| CAS Number | 656-35-9 | [3] |

| Molecular Formula | C₈H₅F₂N | [3] |

| Molecular Weight | 153.13 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Density | 1.249 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.48 | [5] |

| Flash Point | 93 °C (199.4 °F) - closed cup |

Spectroscopic data is essential for the unambiguous identification and quality assessment of the compound. Key spectral features are available from public databases and are crucial for characterization.[3]

Synthesis and Mechanistic Pathways

The most common and industrially scalable synthesis of 2-(2,4-difluorophenyl)acetonitrile involves the nucleophilic substitution of a halide from 2,4-difluorobenzyl halide with a cyanide salt. This reaction is typically a straightforward Sₙ2 process.

Causality in Experimental Choices:

-

Starting Material: 2,4-Difluorobenzyl chloride or bromide is the preferred starting material due to the good leaving group ability of the halide.

-

Cyanide Source: Sodium cyanide or potassium cyanide are common, cost-effective sources of the cyanide nucleophile.

-

Solvent: A polar aprotic solvent, such as acetonitrile or an ionic liquid, is often chosen to dissolve the reactants and facilitate the Sₙ2 mechanism without interfering with the nucleophile.[6]

-

Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst may be employed to shuttle the cyanide anion into the organic phase, though modern methods often utilize homogenous systems.[6]

General Experimental Protocol for Synthesis

This protocol describes a typical laboratory-scale synthesis.

-

Reaction Setup: To a stirred solution of an appropriate polar aprotic solvent (e.g., acetonitrile) in a round-bottom flask, add 2,4-difluorobenzyl chloride (1.0 eq).

-

Addition of Cyanide: Carefully add sodium cyanide (1.1 to 1.5 eq) portion-wise to the solution.[6] The reaction is exothermic, and the temperature should be monitored.

-

Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 70 °C) and monitor the reaction progress by a suitable analytical technique such as GC-MS or TLC.[6]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts and wash with the solvent.

-

Extraction: The filtrate is typically subjected to an aqueous work-up, extracting the product into an organic solvent like dichloromethane.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation to yield high-purity 2-(2,4-difluorophenyl)acetonitrile.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-(2,4-Difluorophenyl)acetonitrile.

Applications in Drug Discovery and Development

2-(2,4-Difluorophenyl)acetonitrile is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The difluorophenyl moiety is a key pharmacophore that can enhance biological activity and improve pharmacokinetic profiles.[2]

-

Antiviral Agents: This compound is a precursor for synthesizing novel antiviral drugs, including treatments for HIV.[2] The 2,4-difluorobenzyl group is often incorporated to improve binding affinity to viral enzymes.[2]

-

Central Nervous System (CNS) Disorders: Derivatives have been investigated for their potential in treating neurological conditions.[7]

-

Agrochemicals: Its structural motifs are also found in modern pesticides and herbicides.[4]

Role in a Hypothetical Synthetic Pathway

The diagram below illustrates how 2-(2,4-difluorophenyl)acetonitrile can be used as a starting point for more complex molecules.

Caption: Application in a multi-step API synthesis.

Analytical and Quality Control Procedures

Ensuring the purity of 2-(2,4-difluorophenyl)acetonitrile is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for quality control.

HPLC Method for Purity Assessment

A robust reversed-phase HPLC method is a reliable technique for determining the purity and identifying impurities.

-

Column: A C18 stationary phase is typically effective.

-

Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile is common.[8][9]

-

Detection: UV detection is suitable due to the aromatic nature of the compound.

Detailed HPLC Protocol

-

Standard and Sample Preparation: Prepare a stock solution of a reference standard in the mobile phase. Prepare the sample solution at a similar concentration.

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 250 mm, 5 µm.

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.[8]

-

Gradient: A typical gradient might run from 30% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

-

Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks.

Safety, Handling, and Storage

2-(2,4-Difluorophenyl)acetonitrile is classified as harmful and requires careful handling.[3]

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[3][10] It can also cause skin and serious eye irritation.[3]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11] Work should be conducted in a well-ventilated area or a fume hood.[10][12]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

Conclusion and Future Perspectives

2-(2,4-Difluorophenyl)acetonitrile is a cornerstone intermediate for the synthesis of advanced materials and pharmaceuticals. Its difluorinated structure provides a unique handle for chemists to fine-tune molecular properties. Future research will likely continue to leverage this building block in the development of novel therapeutics, particularly in areas where metabolic stability and target-specific interactions are paramount. The continued optimization of its synthesis and the exploration of its reactivity will undoubtedly open new avenues in drug discovery and materials science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69565, this compound. Available at: [Link]

-

Exploring 2,3-Difluorophenylacetonitrile: Properties, Applications, and Manufacturing Insights. Generic Chemical Supplier Blog. (Note: This source discusses a related isomer, but provides relevant context on applications.) Available at: [Link]

-

Generic Chemical Supplier. Safety Data Sheet - 2,4-Difluorobenzonitrile. (Note: This source is for a related compound but outlines similar handling procedures.) Available at: [Link]

-

Analytical Method Summaries. Governmental or Regulatory Body Publication. (Note: This provides general context on analytical methods like GC/MS and LC-MS/MS.) Available at: [Link]

-

Global Substance Registration System. this compound. Available at: [Link]

-

The Essential Role of 2,4-Difluorobenzylamine in Modern Drug Discovery. Generic Chemical Supplier Blog. (Note: Discusses a related compound derived from the nitrile, highlighting applications.) Available at: [Link]

-

Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Journal of Regulatory Science. (Note: Provides a representative example of an LC-MS/MS method using acetonitrile.) Available at: [Link]

- Google Patents.CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. (Note: Describes a similar synthesis for a trifluoro analog, highlighting the use of ionic liquids.)

-

Hyma Synthesis Pvt. Ltd. Company Website. (Note: General reference for chemical synthesis and quality control.) Available at: [Link]

-

ResearchGate. (PDF) Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. (Note: Further example of LC-MS/MS methodology.) Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]

- 5. This compound | 656-35-9 [chemicalbook.com]

- 6. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 7. ossila.com [ossila.com]

- 8. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. downloads.ossila.com [downloads.ossila.com]

The Versatile Synthon: An In-Depth Technical Guide to 2,4-Difluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in Modern Chemistry

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and materials chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the myriad of fluorinated building blocks, 2,4-Difluorophenylacetonitrile stands out as a particularly versatile and valuable synthon.[3] Its di-substituted phenyl ring, coupled with a reactive nitrile functional group, offers a gateway to a diverse array of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and critical applications in drug discovery.

I. Nomenclature and Identification: A Compound of Many Names

Clarity in chemical communication is paramount. This compound is known by several synonyms, which are crucial to recognize when searching literature and chemical databases.

| Identifier | Value |

| Systematic (IUPAC) Name | 2-(2,4-difluorophenyl)acetonitrile[3] |

| CAS Number | 656-35-9[3] |

| Molecular Formula | C₈H₅F₂N[3] |

| Molecular Weight | 153.13 g/mol [3] |

| Common Synonyms | 2,4-Difluorobenzyl cyanide[3] |

| (2,4-Difluorophenyl)acetonitrile[3] | |

| Benzeneacetonitrile, 2,4-difluoro-[3] |

II. Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is essential for its effective use in synthesis and analysis.

A. Physical Properties

This compound is typically a colorless to pale yellow liquid under standard conditions.[3] Its key physical properties are summarized below:

| Property | Value | Source |

| Boiling Point | 98 °C at 10 mmHg | [4] |

| Density | 1.249 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.48 | [4] |

B. Spectroscopic Data

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, influenced by the fluorine substituents, and a singlet for the methylene (-CH₂-) protons adjacent to the nitrile group.

-

¹³C NMR: The carbon NMR will display distinct signals for the aromatic carbons, with their chemical shifts and coupling constants (J-coupling) affected by the attached fluorine atoms, as well as signals for the methylene and nitrile carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key absorptions include:

-

A sharp, medium-intensity peak around 2250 cm⁻¹, characteristic of the nitrile (C≡N) stretching vibration.

-

Strong absorptions in the 1600-1400 cm⁻¹ region corresponding to the aromatic C=C stretching vibrations.

-

Strong C-F stretching bands typically observed in the 1300-1000 cm⁻¹ region.[5]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 153.[3] Fragmentation patterns will be consistent with the loss of small molecules and radicals from the parent structure.

III. Synthesis of this compound: A Practical Protocol

The most common and industrially relevant synthesis of this compound involves the nucleophilic substitution of a 2,4-difluorobenzyl halide with a cyanide salt. This method is a variation of the well-established Kolbe nitrile synthesis.

A. Reaction Scheme

Caption: Synthesis of this compound via nucleophilic substitution.

B. Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methods for benzyl cyanide synthesis.[6]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Charge Reactants: To the flask, add powdered sodium cyanide (1.2 equivalents) and a mixture of ethanol and water (e.g., a 1:1 ratio by volume).

-

Heating and Dissolution: Gently heat the mixture with stirring to dissolve the sodium cyanide.

-

Addition of Benzyl Halide: Slowly add 2,4-difluorobenzyl chloride or bromide (1.0 equivalent) to the reaction mixture. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium halide.

-

Remove the ethanol from the filtrate by rotary evaporation.

-

The remaining aqueous layer is then extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

-

IV. Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its nitrile group and the alpha-protons on the adjacent methylene group.

A. Hydrolysis to 2,4-Difluorophenylacetic Acid

The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2,4-difluorophenylacetic acid, another important building block.[7]

Caption: Hydrolysis of this compound.

B. Alkylation at the α-Carbon

The protons on the methylene carbon are acidic and can be removed by a strong base to form a carbanion. This nucleophilic carbanion can then be alkylated with various electrophiles, allowing for the construction of more complex carbon skeletons.[8][9]

C. Reaction with Organometallic Reagents

Grignard and organolithium reagents can add to the nitrile group to form, after hydrolysis, ketones.[10][11][12][13] This provides a route to a variety of substituted ketones bearing the 2,4-difluorophenyl moiety.

V. Application in Drug Discovery: The Case of Fluconazole

A prominent example of the utility of 2,4-difluorophenyl-containing synthons is in the synthesis of the widely used antifungal drug, Fluconazole.[1][2][14][15] While the direct synthesis from this compound is not the most common route, its structural relative, 2-chloro-1-(2,4-difluorophenyl)ethanone, is a key intermediate. The synthesis of this intermediate can be envisioned as proceeding through a Grignard reaction with this compound followed by hydrolysis.

The general synthetic strategy for Fluconazole involves the construction of the central propan-2-ol core bearing two 1,2,4-triazole rings and the 2,4-difluorophenyl group.

Caption: Conceptual pathway to Fluconazole utilizing a 2,4-difluorophenyl ketone intermediate.

The presence of the 2,4-difluorophenyl moiety in Fluconazole is crucial for its antifungal activity, highlighting the importance of synthons like this compound in the development of effective pharmaceuticals.

VI. Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[16]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing vapors.

-

Store in a tightly sealed container in a cool, dry place.

-

VII. Conclusion

This compound is a cornerstone building block for the synthesis of a wide range of fluorinated organic compounds. Its straightforward synthesis, coupled with the versatile reactivity of its nitrile and alpha-methylene groups, makes it an invaluable tool for researchers in medicinal chemistry and materials science. As the demand for novel fluorinated molecules continues to grow, the importance of synthons like this compound in driving innovation is set to increase.

VIII. References

-

This compound. PubChem. [Link]

-

ABT 199. New Drug Approvals. [Link]

-

Process for preparing 2,4-difluoro benzonitril. Google Patents.

-

Improved synthesis of fluconazole by using nano-SSA as a green catalyst. Bulgarian Chemical Communications. [Link]

-

Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. PMC. [Link]

-

An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3. Quick Company. [Link]

-

phenylacetic acid. Organic Syntheses. [Link]

-

Results from a randomized trial of salvage chemotherapy followed by lestaurtinib for patients with FLT3 mutant AML in first relapse. PubMed Central. [Link]

-

Process for preparing 2,4-difluorocyanobenzene. Google Patents.

-

Benzyl Cyanide. Organic Syntheses. [Link]

-

US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid. Google Patents.

-

This compound (C8H5F2N). PubChemLite. [Link]

-

20.4 Reaction with Organometallic Reagents. Chad's Prep. [Link]

-

CN101486638A - Preparation of 2,3-difluorophenylacetic acid. Google Patents.

-

Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC. [Link]

-

Preclinical evaluation of lestaurtinib (CEP-701) in combination with retinoids for neuroblastoma. PMC. [Link]

-

Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. YouTube. [Link]

-

13.8: Organometallic Reagents. Chemistry LibreTexts. [Link]

-

Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PubMed. [Link]

-

The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. [Link]

Sources

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,4-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. CN104370905A - Synthesis of Bcl-2 inhibitor ABT-199 - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reaction with Organometallic Reagents - Chad's Prep® [chadsprep.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 14. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]

- 15. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) Online | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) Manufacturer and Suppliers [scimplify.com]

- 16. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safe Handling of 2,4-Difluorophenylacetonitrile for Advanced Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the hazards and safe handling protocols for 2,4-Difluorophenylacetonitrile (CAS No. 656-35-9). Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The protocols described herein are designed as self-validating systems, emphasizing the scientific rationale behind each safety recommendation.

Compound Profile and Scientific Context

This compound is a fluorinated aromatic nitrile, a class of compounds frequently utilized as building blocks in medicinal chemistry and agrochemical synthesis. The presence of two fluorine atoms on the phenyl ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive intermediate for developing novel therapeutic agents and other specialized chemicals.[1] However, the same features that impart desirable synthetic properties also necessitate a thorough understanding of its toxicological and reactivity hazards.

Chemical and Physical Properties [2][3]

| Property | Value | Source |

| Molecular Formula | C₈H₅F₂N | [2] |

| Molecular Weight | 153.13 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.249 g/mL at 25 °C | [3] |

| Flash Point | 93 °C (199.4 °F) - closed cup | [3] |

| Boiling Point | 98 °C at 10 mm Hg | [4] |

Core Hazard Analysis: A Mechanistic Perspective

This compound presents a multi-faceted hazard profile. A foundational understanding of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is the first step in a dynamic risk assessment.

GHS Hazard Classification [2][3]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

The Underlying Toxicology: The Nitrile Functional Group

The primary toxicological concern with phenylacetonitriles stems from the nitrile (-C≡N) group. While this compound is stable under normal conditions, there is a significant risk of in-vivo metabolism to release cyanide.[4] Studies on analogous compounds, such as benzyl cyanide, have shown that the body can slowly metabolize the nitrile to liberate cyanide, which is then excreted as thiocyanate.[4] Cyanide is a potent cellular toxin that inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, effectively halting cellular respiration. This is the causal mechanism behind the "Harmful if swallowed, in contact with skin, or if inhaled" classification. The delayed onset of symptoms is a hallmark of nitrile poisoning as the metabolic conversion to cyanide takes time.

Fluorine Substitution: Reactivity and Decomposition Hazards

The difluoro-substitution pattern influences the molecule's reactivity. Upon combustion or exposure to high temperatures, this compound will decompose to produce highly toxic and corrosive gases.

Hazardous Decomposition Products: [5][6]

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO) and Carbon dioxide (CO₂)

-

Gaseous Hydrogen Fluoride (HF)

The liberation of Hydrogen Fluoride is of particular concern. HF is a highly corrosive and toxic gas that can cause severe respiratory damage and systemic toxicity. This potential for HF release underscores the need for stringent temperature control during experiments and appropriate engineering controls.

Risk Management and Safe Handling Protocols

A multi-layered approach to risk management, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential for the safe handling of this compound.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood. All manipulations, including weighing, transferring, and reactions, must be conducted within a fume hood to prevent the inhalation of vapors. For procedures with a higher risk of aerosolization, a glove box may be warranted.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The choice of PPE must be guided by a thorough risk assessment of the specific procedures being undertaken.

-

Hand Protection: Wear nitrile gloves. Given that this compound is harmful in contact with skin, ensure gloves are inspected before use and changed frequently, especially if contamination is suspected. For prolonged or immersive contact, consider double-gloving.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[3]

-

Skin and Body Protection: A lab coat must be worn and kept fastened. For procedures with a higher risk of splashes, a chemically resistant apron is recommended.

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases (to account for potential decomposition products) is required.[3]

Storage and Incompatibility

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Incompatible Materials: [5][6]

-

Strong Oxidizing Agents: Can lead to violent reactions.

-

Strong Bases: Can promote decomposition.

-

Acids: May lead to the release of toxic fumes.

Experimental Workflow and Hazard Control

The following diagram illustrates a typical experimental workflow, integrating key safety checkpoints.

Caption: A typical experimental workflow with integrated safety checkpoints.

Emergency Procedures: A Self-Validating System

Prompt and correct response to an emergency is critical. All personnel working with this compound must be familiar with these procedures and the location of emergency equipment.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Rationale |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6] | To remove the individual from the source of exposure and support respiration. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] | To dilute and remove the chemical from the skin to minimize absorption. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] | To irrigate the eyes and remove the chemical to prevent serious damage. |

| Ingestion | Do NOT induce vomiting. If the individual is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] | To dilute the chemical in the stomach. Vomiting may cause aspiration of the chemical into the lungs. |

Note for Medical Personnel: Due to the potential for in-vivo metabolism to cyanide, consider the possibility of cyanide poisoning in cases of significant exposure.[4]

Spill Response Protocol

For small spills (less than 100 mL) that can be handled by trained personnel:

-

Evacuate and Isolate: Alert others in the area and restrict access. Ensure the spill is contained within a chemical fume hood if possible.

-

Don Appropriate PPE: Including respiratory protection if necessary.

-

Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to dike the spill.[7]

-

Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in to prevent splashing.[8]

-

Collect the Absorbed Material: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[9]

-

Decontaminate the Area: Wipe down the spill area with a soap and water solution.

-

Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.

For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Environmental Hazards and Disposal

While some sources suggest that this compound contains no substances known to be hazardous to the environment, this is a data-poor area.[6] As a general principle for fluorinated aromatic compounds, their persistence in the environment can be a concern.[5][10] Therefore, it is imperative that this chemical and its waste products are not released into the environment. All waste containing this compound must be collected in designated, labeled, and sealed containers for disposal by a licensed hazardous waste contractor.

Occupational Exposure Limits

As of the writing of this guide, no specific Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, have been established for this compound. In the absence of a specific OEL, a conservative approach must be taken.[11] The principles of "As Low As Reasonably Achievable" (ALARA) should be strictly followed. All work should be conducted in a manner that minimizes the potential for exposure.

Conclusion

This compound is a valuable research chemical that can be used safely with a comprehensive understanding of its hazards and the implementation of robust safety protocols. The key to safe handling lies in recognizing its acute toxicity, potential for in-vivo cyanide release, and the hazards associated with its decomposition products. By adhering to the engineering controls, PPE requirements, and emergency procedures outlined in this guide, researchers can mitigate the risks and maintain a safe laboratory environment.

References

-

ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Retrieved from [Link]

-

Naumann, B. D., et al. (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. PubMed Central. Retrieved from [Link]

-

City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

Kiel, M., & Engesser, K. H. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. PubMed. Retrieved from [Link]

-

University of British Columbia. (n.d.). General Chemical Spill Procedures. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Hyde Park Environmental. (n.d.). Chemical spills procedure: A guide. Retrieved from [Link]

- Zand, A. D., et al. (2017). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems.

- Jote, C. A. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers.

- Rácz, A., et al. (2014). Assessment of 2,4-difluoroaniline Aquatic Toxicity Using A Zebrafish (Danio rerio) Model. Chula Digital Collections.

- NIOSH. (2017). Final Immediately Dangerous to Life or Health (IDLH) Value Profiles. Federal Register.

- NIOSH. (n.d.). Immediately Dangerous to Life or Health (IDLH) value profile: Benzonitrile. CDC.

- NIOSH. (n.d.). Immediately Dangerous To Life or Health (IDLH) Values. CDC.

- Brüsewitz, G., et al. (1977).

- Brüsewitz, G., et al. (1977).

- Andersson, M., et al. (2025). In vitro metabolism of Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA using human hepatocytes and LC-QToF-MS analysis. Diva-portal.org.

- Brüsewitz, G., et al. (1977).

- Tanii, H., & Hashimoto, K. (1982).

- Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. PubMed Central.

- Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

- van der Meer, J. R., et al. (2016).

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

- van Ravenzwaay, B., et al. (2025). Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog.

- Knopp, D., & Schiller, F. (n.d.).

- Palackal, T., et al. (n.d.). In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. PubMed.

- Poletta, G. L., et al. (2016). Toxic and genotoxic effects of the 2,4-dichlorophenoxyacetic acid (2,4-D)

- van Ravenzwaay, B., et al. (n.d.). Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D)

- de Souza, J. M., et al. (n.d.).

Sources

- 1. noaa.gov [noaa.gov]

- 2. researchgate.net [researchgate.net]

- 3. ecetoc.org [ecetoc.org]

- 4. Toxicity of benzyl cyanide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anaerobic degradation of fluorinated aromatic compounds [pubmed.ncbi.nlm.nih.gov]

- 6. Federal Register :: Final Immediately Dangerous to Life or Health (IDLH) Value Profiles [federalregister.gov]

- 7. ftp.cdc.gov [ftp.cdc.gov]

- 8. cdc.gov [cdc.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. The biodegradation vs. biotransformation of fluorosubstituted aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ecetoc.org [ecetoc.org]

A Technical Guide to the Solubility of 2,4-Difluorophenylacetonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Difluorophenylacetonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive published quantitative solubility data, this document focuses on the theoretical principles governing its solubility, predictive assessments based on its molecular structure, and detailed, field-proven experimental protocols for determining its solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both a foundational understanding and practical methodologies for working with this compound. We will explore the physicochemical properties of this compound, delve into the principles of solvent-solute interactions, and provide step-by-step instructions for accurate solubility determination.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound is an aromatic organic compound distinguished by a phenyl ring substituted with two fluorine atoms at the 2 and 4 positions, and an acetonitrile functional group.[1] This compound serves as a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical and fine chemical industries.[2] The presence of fluorine atoms in its structure can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable synthon in medicinal chemistry.[3] Furthermore, its derivatives are utilized in the development of agrochemicals.[1]

Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter in crystallization and purification processes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound provides a foundation for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₂N | PubChem[4] |

| Molecular Weight | 153.13 g/mol | PubChem[4] |

| Appearance | Colorless to pale yellow liquid | CymitQuimica[1] |

| Density | 1.249 g/mL at 25 °C | Sigma-Aldrich[5] |

| Boiling Point | 98 °C at 10 mmHg | Synquest Labs[6] |

| Refractive Index | n20/D 1.48 (lit.) | Sigma-Aldrich[5] |

The presence of the polar nitrile group (-C≡N) and the electronegative fluorine atoms contribute to the molecule's overall polarity. However, the aromatic ring introduces a nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

Solvent-Solute Interactions

The dissolution of this compound in an organic solvent involves the disruption of intermolecular forces in both the solute and the solvent, and the formation of new solute-solvent interactions. The key interactions at play include:

-

Dipole-Dipole Interactions: The polar nitrile group in this compound can engage in dipole-dipole interactions with polar solvent molecules such as acetone, ethyl acetate, and dichloromethane.

-

Hydrogen Bonding: While this compound does not possess a hydrogen bond donor, the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. This allows for potential interactions with protic solvents like methanol and ethanol.

-

Van der Waals Forces: The aromatic ring and the overall molecule will exhibit London dispersion forces, which will be the primary mode of interaction with nonpolar solvents like toluene and hexane.

Predictive Assessment of Solubility

Based on the molecular structure of this compound, we can make the following qualitative predictions about its solubility in common organic solvents:

-

High Solubility Expected: In polar aprotic solvents such as acetone, ethyl acetate, acetonitrile, and dichloromethane . The dipole-dipole interactions between the nitrile group and the solvent molecules are expected to be strong, leading to favorable dissolution.

-

Moderate to High Solubility Expected: In polar protic solvents like methanol and ethanol . The potential for hydrogen bonding with the nitrile group, in addition to dipole-dipole interactions, should promote solubility.

-

Moderate Solubility Expected: In aromatic, nonpolar solvents like toluene . The π-π stacking interactions between the phenyl rings of the solute and solvent can contribute to solubility.

-

Low Solubility Expected: In aliphatic, nonpolar solvents such as hexane . The lack of strong intermolecular forces between the polar part of the solute and the nonpolar solvent will likely result in poor solubility.

Experimental Determination of Solubility

To obtain quantitative solubility data, experimental determination is essential. The following section outlines a robust and widely accepted method for this purpose.

The Equilibrium Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[8]

Caption: Workflow for the equilibrium shake-flask solubility determination method.

-

Preparation of the Solvent System: Use high-purity organic solvents. Degas the solvents if necessary to prevent bubble formation.

-

Addition of Solute: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess, undissolved solute is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A common practice is to use a mechanical shaker or a magnetic stirrer in a temperature-controlled environment (e.g., a water bath or incubator). The equilibration time can vary, but 24 to 48 hours is often sufficient. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. To separate the saturated solution from the excess solid, centrifugation is the preferred method as it minimizes solvent loss. Alternatively, filtration through a chemically inert filter (e.g., PTFE syringe filter) can be used.

-

Quantification of Solute: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot gravimetrically with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly accurate and precise method for quantifying the concentration of this compound. A validated HPLC method with a suitable calibration curve should be used.

-

Calculation of Solubility: From the determined concentration of the diluted aliquot, calculate the original concentration in the saturated solution. This value represents the solubility of this compound in the specific solvent at the given temperature.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.

-

Temperature: The solubility of most organic compounds in organic solvents increases with temperature.[7] It is crucial to control the temperature during solubility experiments.

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can alter their polarity and, consequently, the measured solubility.

-

Polymorphism: Although this compound is a liquid at room temperature, if it were a solid, different crystalline forms (polymorphs) could exhibit different solubilities.

Data Presentation and Interpretation

While specific quantitative data for this compound is not widely published, the following table provides a template for presenting experimentally determined solubility data.

| Organic Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (g/L at 25°C) |

| Methanol | Polar Protic | Moderate to High | |

| Ethanol | Polar Protic | Moderate to High | |

| Acetone | Polar Aprotic | High | |

| Acetonitrile | Polar Aprotic | High | |

| Dichloromethane | Polar Aprotic | High | |

| Ethyl Acetate | Polar Aprotic | High | |

| Toluene | Nonpolar Aromatic | Moderate | |

| Hexane | Nonpolar Aliphatic | Low |

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a predictive assessment based on its molecular structure offers valuable insights, accurate quantitative data can only be obtained through rigorous experimental work. The detailed protocol for the equilibrium shake-flask method provides a reliable approach for researchers to generate this critical data.

Future work should focus on the systematic experimental determination of the solubility of this compound in a wide range of organic solvents at various temperatures. This data would be invaluable for process optimization in synthetic chemistry and for the development of robust formulations in the pharmaceutical and agrochemical industries.

References

-

Exploring 2,3-Difluorophenylacetonitrile: Properties, Applications, and Manufacturing Insights. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

Sources

- 1. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. benzonitrile [chemister.ru]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-二氟苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS 656-35-9 | 3737-3-24 | MDL MFCD00009971 | 2-(2,4-Difluorophenyl)acetonitrile | SynQuest Laboratories [synquestlabs.com]

- 7. youtube.com [youtube.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

spectral data for 2,4-Difluorophenylacetonitrile (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Characterization of 2,4-Difluorophenylacetonitrile

Foreword: The Analytical Imperative in Modern Chemistry

In the landscape of contemporary drug development and materials science, the unambiguous structural elucidation of chemical entities is paramount. Molecules like this compound (DFPAN) serve as critical building blocks, and a comprehensive understanding of their spectral signatures is not merely an academic exercise but a foundational requirement for quality control, reaction monitoring, and mechanistic investigation. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for DFPAN, framed through the lens of practical application and experimental causality.

Molecular Overview and Significance

This compound is an aromatic nitrile that is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the strategic placement of two fluorine atoms on the phenyl ring, which can significantly modulate the parent molecule's metabolic stability, lipophilicity, and binding affinity. A thorough characterization ensures the identity and purity of this starting material, preventing downstream synthetic complications.

Compound Details:

-

Molecular Formula: C₈H₅F₂N[3]

-

Molecular Weight: 153.13 g/mol [3]

-

CAS Number: 656-35-9

-

Appearance: Colorless to pale yellow liquid[2]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of structural analysis for organic molecules. For DFPAN, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and electronic environment.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the nature of the hydrogen atoms within the molecule. The aromatic region is complex due to spin-spin coupling between protons (H-H) and through-space or through-bond coupling with the nearby fluorine atoms (H-F).

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-6 | ~7.5 | ddd (doublet of doublet of doublets) | J(H-H) ≈ 8.5, J(H-F) ≈ 6.5, J(H-F) ≈ 0.5 | 1H |

| H-5 | ~7.1 | ddd (doublet of doublet of doublets) | J(H-H) ≈ 8.5, J(H-F) ≈ 9.0, J(H-H) ≈ 2.5 | 1H |

| H-3 | ~7.0 | ddd (doublet of doublet of doublets) | J(H-F) ≈ 9.0, J(H-H) ≈ 2.5, J(H-F) ≈ 5.0 | 1H |

| -CH₂- | ~3.8 | s (singlet) or t (triplet) | J(H-F) ≈ 1.5 (if resolved) | 2H |

Expertise & Experience: The complexity of the aromatic signals is a direct consequence of the fluorine substituents. The observed multiplicity (ddd) for each aromatic proton arises from coupling to its ortho and meta proton neighbors, as well as coupling to the fluorine atoms. The benzylic protons (-CH₂-) appear as a singlet or a very narrow triplet, with potential small four-bond coupling to the ortho fluorine (F-2). The exact chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency.

Caption: Key ¹H-¹H and ¹H-¹⁹F coupling relationships in DFPAN.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum identifies all unique carbon environments. The presence of fluorine significantly influences the chemical shifts and introduces C-F coupling, which can complicate the spectrum unless broadband ¹⁹F decoupling is applied.[4]

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity (¹H-decoupled) | Coupling Constant (J(C-F), Hz) |

| C-2 | ~163 | dd (doublet of doublets) | ¹J ≈ 250, ²J ≈ 12 |

| C-4 | ~161 | dd (doublet of doublets) | ¹J ≈ 250, ²J ≈ 12 |

| C-6 | ~132 | d (doublet) | ³J ≈ 8 |

| C-1 | ~118 | dd (doublet of doublets) | ²J ≈ 20, ⁴J ≈ 4 |

| C-5 | ~112 | d (doublet) | ²J ≈ 22 |

| -CN | ~116 | s (singlet) | - |

| C-3 | ~105 | t (triplet) | ²J ≈ 26 |

| -CH₂- | ~17 | s (singlet) or t (triplet) | ³J ≈ 4 |

Expertise & Experience: The carbons directly bonded to fluorine (C-2, C-4) exhibit very large one-bond coupling constants (¹J(C-F) > 240 Hz) and are shifted significantly downfield due to the electronegativity of fluorine. The other aromatic carbons show smaller two-, three-, or four-bond couplings. The nitrile carbon (-CN) and methylene carbon (-CH₂-) are also identifiable in their characteristic regions. A proton-decoupled spectrum without fluorine decoupling will show these C-F splittings, whereas a simultaneous ¹H and ¹⁹F decoupled experiment would yield sharp singlets for all carbon signals, simplifying the spectrum for assignment.[4]

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides direct information about the fluorine environments. With CFCl₃ as a common reference (δ = 0 ppm), aryl fluorides typically appear in a well-defined region.[5][6][7]

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| F-2 | ~ -110 | m (multiplet) |

| F-4 | ~ -114 | m (multiplet) |

Expertise & Experience: Two distinct signals are expected as the fluorine atoms are chemically non-equivalent. Each signal appears as a multiplet due to coupling with the aromatic protons (H-3, H-5, H-6). The precise chemical shifts are sensitive to the electronic environment and solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of DFPAN is dominated by absorptions from the nitrile group, the aromatic ring, and the carbon-fluorine bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3050-3100 | Aromatic C-H Stretch | Medium |

| ~2930-2970 | Aliphatic C-H Stretch (-CH₂-) | Medium-Weak |

| ~2255 | C≡N Nitrile Stretch | Strong, Sharp |

| ~1615, 1500 | Aromatic C=C Stretch | Strong-Medium |

| ~1200-1300 | Aryl C-F Stretch | Strong |

| ~1100-1150 | Aryl C-F Stretch | Strong |

Trustworthiness: The most diagnostic peak in the IR spectrum is the strong, sharp absorption for the nitrile (C≡N) stretch, typically found around 2250 cm⁻¹.[8][9] Its presence is a highly reliable indicator of the nitrile functionality. The strong bands in the 1100-1300 cm⁻¹ region are characteristic of the C-F stretching vibrations, confirming the fluorination of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

-

Molecular Ion (M⁺): The exact mass of C₈H₅F₂N is 153.0390 Da.[3][10] In a typical electron ionization (EI) mass spectrum, a prominent peak will be observed at m/z = 153, corresponding to the molecular ion.

Table of Key Fragments:

| m/z | Proposed Fragment | Notes |

| 153 | [C₈H₅F₂N]⁺ | Molecular Ion (M⁺)[3] |

| 152 | [C₈H₄F₂N]⁺ | Loss of a hydrogen atom [M-H]⁺[3] |

| 126 | [C₇H₄F₂]⁺ | Loss of HCN (cyanide radical) [M-HCN]⁺[3] |

Expertise & Experience: The fragmentation of DFPAN under EI conditions is predictable. The molecular ion is typically abundant. A common and logical fragmentation pathway is the loss of a hydrogen cyanide molecule (HCN, 27 Da) from the molecular ion, leading to the fragment at m/z 126. This benzylic cleavage is a characteristic fragmentation for phenylacetonitrile derivatives.

Caption: Primary fragmentation pathway for DFPAN in EI-MS.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality, reproducible spectral data requires standardized protocols.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[11]

-

¹H NMR Acquisition: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition: Acquire data using proton decoupling. Use a spectral width of ~240 ppm, a relaxation delay of 2-5 seconds, and accumulate several hundred to a few thousand scans for adequate signal-to-noise. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

¹⁹F NMR Acquisition: Acquire data with a spectral width of ~100 ppm, referencing to an external or internal standard like CFCl₃ (δ = 0 ppm).

IR Spectroscopy Protocol

-

Technique: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for liquid samples, or prepare a thin film on a KBr plate ("neat" sample).[3]

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-